Cas no 2138190-75-5 (3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid)

3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(5-bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
- EN300-717025
- 2138190-75-5
- 3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
-
- インチ: 1S/C10H8BrNO4/c1-2-5-8(10(13)14)9(12-16-5)6-3-4-7(11)15-6/h3-4H,2H2,1H3,(H,13,14)
- InChIKey: SPKHOECENSQPQB-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C(C(=O)O)=C(CC)ON=2)O1
計算された属性
- 精确分子量: 284.96367g/mol
- 同位素质量: 284.96367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 76.5Ų
3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717025-1.0g |
3-(5-bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |
2138190-75-5 | 1g |
$0.0 | 2023-06-06 |
3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid 関連文献
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acidに関する追加情報
Introduction to 3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid (CAS No. 2138190-75-5)
3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138190-75-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a unique structural framework that has garnered attention due to its potential biological activities and synthetic utility. The presence of both a bromofuran moiety and an oxazole ring provides a rich scaffold for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents.
The compound's structure consists of a five-membered oxazole ring substituted with an ethyl group at the 5-position and a carboxylic acid functional group at the 4-position. Additionally, the 2-position of the furan ring is substituted with a bromine atom, enhancing its reactivity in various chemical transformations. This combination of functional groups makes 3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid a versatile building block for synthesizing more complex molecules.
In recent years, there has been growing interest in oxazole derivatives due to their diverse pharmacological properties. Oxazoles are known for their role in antimicrobial, antiviral, and anti-inflammatory applications. The introduction of a bromofuran moiety further expands the potential biological activities by introducing additional sites for interaction with biological targets. Specifically, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in drug discovery to construct complex molecular architectures.
One of the most compelling aspects of 3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid is its utility as a precursor in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various disease pathways. For instance, studies have shown that oxazole derivatives can modulate enzyme activity by inhibiting key metabolic pathways involved in cancer progression. The bromofuran group serves as a handle for further derivatization, allowing chemists to fine-tune the properties of the resulting compounds.
The ethyl group at the 5-position of the oxazole ring adds another layer of complexity to this molecule. This substitution can influence both the electronic and steric properties of the scaffold, potentially affecting its binding affinity to biological targets. Additionally, the carboxylic acid functionality at the 4-position provides opportunities for further derivatization into esters or amides, which are common pharmacophores in drug molecules.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid. Techniques such as transition-metal-catalyzed reactions and flow chemistry have enabled more efficient and scalable synthesis routes. These innovations have not only improved yield but also reduced costs, making it more feasible for pharmaceutical companies to incorporate this compound into their drug discovery programs.
The biological activity of 3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid has been explored in several preclinical studies. Researchers have demonstrated its potential as an inhibitor of enzymes involved in inflammation and oxidative stress. These pathways are implicated in various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. The ability to modulate these pathways opens up new avenues for therapeutic intervention.
Moreover, the structural features of this compound make it an attractive candidate for developing small-molecule probes to study protein-protein interactions. By incorporating fluorescent or biophysical tags, researchers can use 3-(5-Bromofuran-2-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid derivatives to investigate key biological processes at the molecular level. Such studies are crucial for understanding disease mechanisms and identifying new therapeutic targets.
The synthesis of analogs derived from 3-(5-Bromofuran-2-y1)-5 ethyl -1 , 2 oxazole -4 carboxylic acid has also been extensively studied. By modifying various functional groups within the molecule, researchers can fine-tune its pharmacological properties. For example, replacing the bromine atom with other halogens or introducing different substituents on the furan ring can alter its reactivity and biological activity. These modifications provide a platform for structure-based drug design, where compounds are tailored to maximize efficacy while minimizing side effects.
In conclusion,3-(5-Bromofuran - 2 yl ) - 5 ethyl -1 , 2 oxazole -4 carboxylic acid (CAS No. 2138190 -75 - 5) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features , coupled with its reactivity , make it a valuable intermediate for synthesizing bioactive molecules . The growing body of research on oxazole derivatives underscores their importance in drug discovery , and compounds like this one are likely to play a crucial role in developing novel therapeutics for various diseases . As synthetic methodologies continue to evolve , we can expect even more innovative applications for this versatile chemical entity .
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